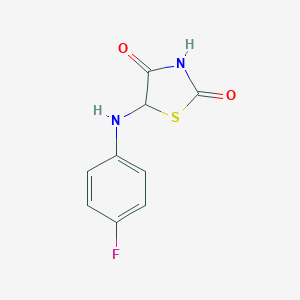
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class of drugs. It is used in the treatment of type 2 diabetes mellitus, a chronic metabolic disorder characterized by high blood sugar levels. Rosiglitazone works by increasing the sensitivity of the body's cells to insulin, a hormone that regulates blood sugar levels.
作用機序
Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-gamma leads to increased insulin sensitivity and improved glucose uptake by the body's cells.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to have a number of biochemical and physiological effects in the body. These include increased insulin sensitivity, improved glucose uptake, reduced insulin resistance, and decreased levels of circulating free fatty acids. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular disease.
実験室実験の利点と制限
Rosiglitazone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for investigating the molecular pathways involved in glucose and lipid metabolism. However, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has limitations as well. It has been associated with an increased risk of cardiovascular events, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee. One area of interest is the development of new drugs that target PPAR-gamma with greater specificity and efficacy. Another area of research is the investigation of the potential use of 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to clarify the cardiovascular risks associated with 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee and to identify strategies for minimizing these risks in patients with type 2 diabetes mellitus.
合成法
Rosiglitazone can be synthesized by reacting 4-fluoroaniline with maleic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee.
科学的研究の応用
Rosiglitazone has been extensively studied for its therapeutic effects on type 2 diabetes mellitus. It has been shown to improve glycemic control and reduce insulin resistance in patients with this condition. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
特性
分子式 |
C9H7FN2O2S |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7FN2O2S/c10-5-1-3-6(4-2-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) |
InChIキー |
NZIGENYFBAFERD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
正規SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



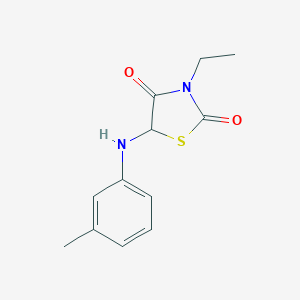
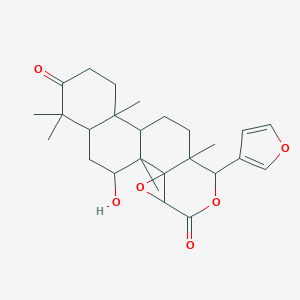
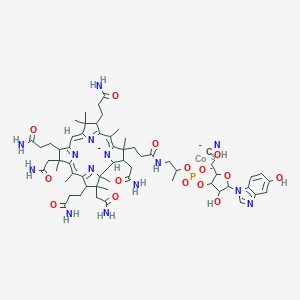
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)


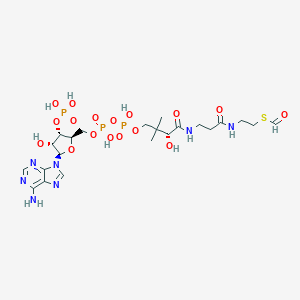
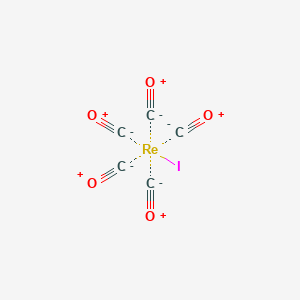

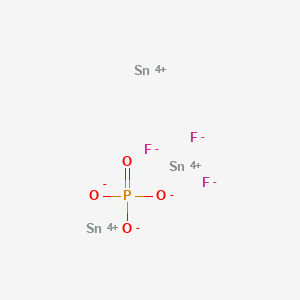
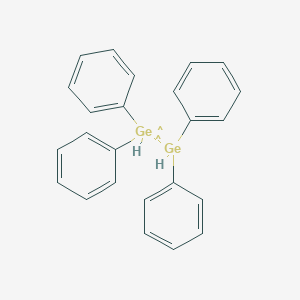
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
